molecular formula C16H13F3N2OS B5772752 4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5772752
M. Wt: 338.3 g/mol
InChI Key: RFRWUXTTZJJLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide (also known as BAY 43-9006 or Sorafenib) is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of BAY 43-9006 involves inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, BAY 43-9006 inhibits the RAF/MEK/ERK pathway, which is commonly activated in cancer cells. In addition, BAY 43-9006 inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, BAY 43-9006 is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, BAY 43-9006 has been shown to inhibit angiogenesis and reduce inflammation. It has also been shown to have effects on glucose metabolism and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of BAY 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. In addition, it has been shown to have activity against a variety of cancer types. However, one limitation of BAY 43-9006 is that it can have off-target effects, which can limit its usefulness in certain situations.

Future Directions

There are several future directions for research on BAY 43-9006. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its off-target effects. Another area of research is the identification of biomarkers that can predict response to BAY 43-9006, which could help to personalize treatment for cancer patients. Finally, there is ongoing research on the use of BAY 43-9006 in combination with other cancer drugs, which could improve its effectiveness and reduce the risk of resistance.

Synthesis Methods

The synthesis of BAY 43-9006 involves several steps, starting with the reaction between 4-methylbenzoyl chloride and thiosemicarbazide. The resulting product is then reacted with 2-(trifluoromethyl)aniline to form the final compound. The synthesis of BAY 43-9006 is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, BAY 43-9006 has been studied for its potential use in combination therapy with other cancer drugs.

Properties

IUPAC Name

4-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-10-6-8-11(9-7-10)14(22)21-15(23)20-13-5-3-2-4-12(13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRWUXTTZJJLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.